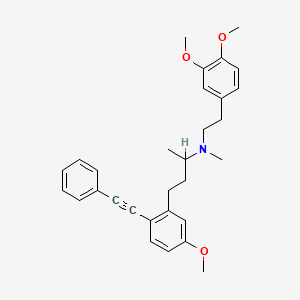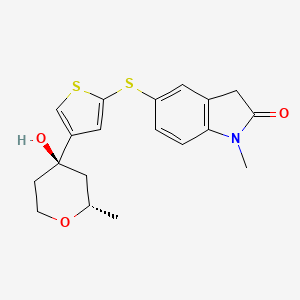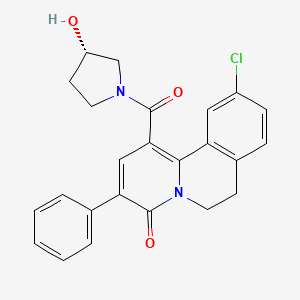
Ecteinascidin 770
Descripción general
Descripción
Ecteinascidin 770 is a tetrahydroisoquinoline alkaloid derived from marine tunicates, specifically from the species Ecteinascidia turbinata . This compound is part of the ecteinascidin family, known for their potent antitumor properties. This compound has shown significant cytotoxic activity against various cancer cell lines, making it a subject of extensive research in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ecteinascidin 770 involves the construction of a complex pentacyclic framework. One of the key steps in its synthesis is the preparation of the ABCDE ring system, which includes characteristic substituents in both benzene rings . The synthesis typically involves multiple steps, including the formation of tricyclic lactam intermediates and the use of catalytic hydrogenation in the presence of rhodium on carbon (Rh/C) in methanol .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. The compound is often obtained through semi-synthetic methods, starting from naturally derived precursors. The isolation of this compound from marine sources involves extraction, separation, and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Ecteinascidin 770 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its cytotoxic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acylating agents. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxicity. For example, 2′-N-acyl derivatives have been prepared to investigate their cytotoxicity profiles, with some derivatives showing higher cytotoxicity than the parent compound .
Aplicaciones Científicas De Investigación
Ecteinascidin 770 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology, it is used to investigate the mechanisms of cytotoxicity and the interactions with cellular targets . In medicine, this compound is being explored for its potential as an antitumor agent, with studies showing its effectiveness against various cancer cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mecanismo De Acción
The mechanism of action of Ecteinascidin 770 involves the activation of the p53 protein, which plays a crucial role in regulating cell cycle and apoptosis . This activation leads to the down-regulation of anti-apoptotic proteins such as myeloid cell leukemia sequence-1 (MCL1) and the up-regulation of pro-apoptotic proteins such as BCL2-associated X protein (BAX) . These molecular changes result in the induction of apoptosis in cancer cells, contributing to the compound’s antitumor activity .
Comparación Con Compuestos Similares
Ecteinascidin 770 is part of the ecteinascidin family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include Ecteinascidin 743, Ecteinascidin 729, Ecteinascidin 745, Ecteinascidin 759A, and Ecteinascidin 759B . This compound is unique due to its specific structural features and the particular pathways it targets, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFXHQYUWCGGLL-QWIBJBKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


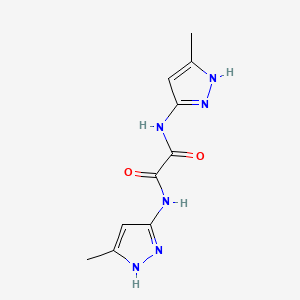
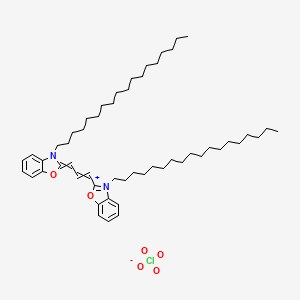

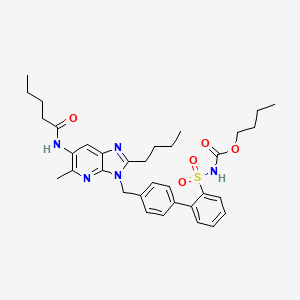


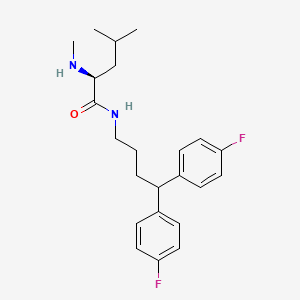

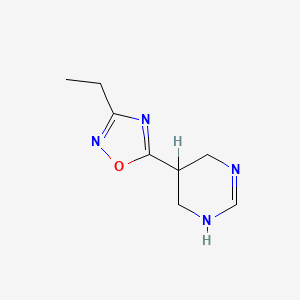
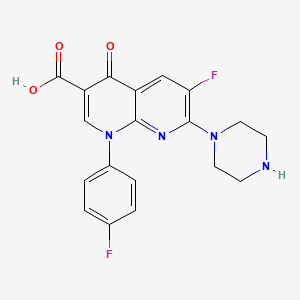
![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)
